molecular formula C15H15NO4S B13096637 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate

Cat. No.: B13096637
M. Wt: 305.4 g/mol
InChI Key: JXKMMRQJLNUYPR-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is an organic compound that features a thiophene ring, a benzyloxycarbonyl group, and an amino acid ester. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is commonly introduced via the reaction of the amine with benzyl chloroformate in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be removed via hydrogenation to yield the free amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Free amine derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and benzyloxycarbonyl group can play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-thiophen-2-ylacetate

InChI

InChI=1S/C15H15NO4S/c1-19-14(17)13(12-8-5-9-21-12)16-15(18)20-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)

InChI Key

JXKMMRQJLNUYPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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